molecular formula PCl3<br>Cl3P B148003 Phosphorus trichloride CAS No. 7719-12-2

Phosphorus trichloride

Cat. No. B148003
CAS RN: 7719-12-2
M. Wt: 137.33 g/mol
InChI Key: FAIAAWCVCHQXDN-UHFFFAOYSA-N
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Patent
US04889661

Procedure details

100 g (=0.513 mol) of phenylphosphonyl dichloride and 200 g (=1.45 mol) of phosphorus trichloride were mixed. This mixture was introduced dropwise, over the course of 3 hours, into a vertical quartz tube which was 60 cm long, filled with 6 mm diameter quartz Raschig rings, was flushed with nitrogen and was located in an electric oven heated to 600° C. The reaction mixture collecting in the trap was again introduced dropwise, over the course of 2 hours, into the quartz tube at 600° C. The reaction mixture now produced was distilled in vacuo. Apart from unreacted phosphorus trichloride and phosphorus oxychloride, 80 g of a distillate were obtained which, on the basis of a 31P NMR spectrum, had the following composition:
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=CC([P:7]([Cl:10])([Cl:9])=[O:8])=CC=1.[P:11]([Cl:14])([Cl:13])[Cl:12]>>[P:11]([Cl:14])([Cl:13])[Cl:12].[P:7]([Cl:10])([Cl:12])([Cl:9])=[O:8]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(=O)(Cl)Cl
Name
Quantity
200 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Two
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
600 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This mixture was introduced dropwise, over the course of 3 hours, into a vertical quartz tube which
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
was located in an electric oven
CUSTOM
Type
CUSTOM
Details
The reaction mixture collecting in the trap
ADDITION
Type
ADDITION
Details
was again introduced dropwise, over the course of 2 hours, into the quartz tube at 600° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture now produced
DISTILLATION
Type
DISTILLATION
Details
was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
P(Cl)(Cl)Cl
Name
Type
product
Smiles
P(=O)(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04889661

Procedure details

100 g (=0.513 mol) of phenylphosphonyl dichloride and 200 g (=1.45 mol) of phosphorus trichloride were mixed. This mixture was introduced dropwise, over the course of 3 hours, into a vertical quartz tube which was 60 cm long, filled with 6 mm diameter quartz Raschig rings, was flushed with nitrogen and was located in an electric oven heated to 600° C. The reaction mixture collecting in the trap was again introduced dropwise, over the course of 2 hours, into the quartz tube at 600° C. The reaction mixture now produced was distilled in vacuo. Apart from unreacted phosphorus trichloride and phosphorus oxychloride, 80 g of a distillate were obtained which, on the basis of a 31P NMR spectrum, had the following composition:
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=CC([P:7]([Cl:10])([Cl:9])=[O:8])=CC=1.[P:11]([Cl:14])([Cl:13])[Cl:12]>>[P:11]([Cl:14])([Cl:13])[Cl:12].[P:7]([Cl:10])([Cl:12])([Cl:9])=[O:8]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(=O)(Cl)Cl
Name
Quantity
200 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Two
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
600 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This mixture was introduced dropwise, over the course of 3 hours, into a vertical quartz tube which
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
was located in an electric oven
CUSTOM
Type
CUSTOM
Details
The reaction mixture collecting in the trap
ADDITION
Type
ADDITION
Details
was again introduced dropwise, over the course of 2 hours, into the quartz tube at 600° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture now produced
DISTILLATION
Type
DISTILLATION
Details
was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
P(Cl)(Cl)Cl
Name
Type
product
Smiles
P(=O)(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.